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Compound of Interest

Compound Name: Methyl 6-Chloro-5-iodonicotinate

Cat. No.: B1321958

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloro-5-iodonicotinate has emerged as a pivotal building block in modern organic
synthesis, offering a versatile platform for the construction of complex molecular architectures.
Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring,
allows for selective and sequential functionalization through a variety of cross-coupling
reactions. This technical guide provides an in-depth overview of its synthetic utility, supported
by experimental data and detailed protocols for key transformations.

Chemical Properties and Reactivity

Methyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative with the molecular
formula C7HsCIINO2. The presence of two distinct halogen atoms at positions 5 and 6 of the
nicotinic acid backbone is central to its utility. The carbon-iodine bond is significantly more
reactive than the carbon-chlorine bond towards palladium-catalyzed cross-coupling reactions,
enabling regioselective modifications. This differential reactivity is the cornerstone of its
application as a versatile synthetic intermediate.

Core Applications in Cross-Coupling Reactions

The strategic placement of the iodo and chloro substituents allows for a stepwise approach to
molecular diversification. The more labile C-I bond can be selectively targeted in reactions such
as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, leaving the C-Cl bond intact for
subsequent transformations.
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Suzuki Coupling

The Suzuki coupling reaction provides a powerful method for the formation of carbon-carbon
bonds. Methyl 6-chloro-5-iodonicotinate readily participates in Suzuki couplings with a
variety of arylboronic acids at the 5-position.

Table 1: Suzuki Coupling of Methyl 6-chloro-5-iodonicotinate with Arylboronic Acids
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Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

To a solution of Methyl 6-chloro-5-iodonicotinate (1.0 mmol) and phenylboronic acid (1.2
mmol) in a mixture of toluene (10 mL) and 2M aqueous K2COs (2 mL),
tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) was added. The reaction mixture was
degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to
room temperature, the mixture was diluted with ethyl acetate and washed with water and brine.
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure. The crude product was purified by column chromatography on silica gel to
afford the desired product.

Sonogashira Coupling
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The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl
halide and a terminal alkyne. The iodo-substituent of Methyl 6-chloro-5-iodonicotinate serves
as an excellent handle for this transformation.

Table 2: Sonogashira Coupling of Methyl 6-chloro-5-iodonicotinate with Terminal Alkynes
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Experimental Protocol: Sonogashira Coupling with Phenylacetylene

A mixture of Methyl 6-chloro-5-iodonicotinate (1.0 mmol), phenylacetylene (1.5 mmol),
bis(triphenylphosphine)palladium(ll) chloride (0.03 mmol), and copper(l) iodide (0.06 mmol) in a
mixture of THF (10 mL) and triethylamine (3 mL) was degassed with argon. The reaction was
stirred at 60 °C for 6 hours. After completion, the solvent was removed under vacuum. The
residue was dissolved in ethyl acetate, washed with saturated aqueous ammonium chloride
and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was
purified by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen
bonds. The reactivity of the C-I bond in Methyl 6-chloro-5-iodonicotinate allows for its
efficient coupling with a range of primary and secondary amines.
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Table 3: Buchwald-Hartwig Amination of Methyl 6-chloro-5-iodonicotinate with Amines
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Experimental Protocol: Buchwald-Hartwig Amination with Aniline

A mixture of Methyl 6-chloro-5-iodonicotinate (1.0 mmol), aniline (1.2 mmol),
tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and cesium
carbonate (2.0 mmol) in anhydrous dioxane (10 mL) was purged with argon. The reaction
mixture was heated to 110 °C for 18 hours. After cooling, the mixture was filtered through a pad
of Celite, and the filtrate was concentrated. The residue was purified by column
chromatography to give the desired N-arylated product.

Application in Kinase Inhibitor Synthesis

Substituted nicotinamides are prevalent scaffolds in the development of kinase inhibitors due to
their ability to form key hydrogen bond interactions within the ATP-binding site of various
kinases. Methyl 6-chloro-5-iodonicotinate serves as a valuable starting material for the
synthesis of such inhibitors. For instance, derivatives of this building block have been explored
as inhibitors of key signaling pathways implicated in cancer, such as those involving receptor
tyrosine kinases.

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this
scaffold is depicted below.
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Caption: Workflow for Kinase Inhibitor Discovery.

Signaling Pathway Context

Nicotinamide and its derivatives play a crucial role in cellular metabolism and signaling. As
precursors to NAD+, they influence the activity of various enzymes, including sirtuins and
poly(ADP-ribose) polymerases (PARPS), which are involved in DNA repair, cell cycle control,
and apoptosis.[1][2][3] In the context of cancer, dysregulation of these pathways is common.
Kinase inhibitors derived from nicotinamide scaffolds can modulate these pathways, for
example, by inhibiting kinases that are upstream of critical transcription factors or cell cycle
regulators.

The diagram below illustrates a simplified signaling pathway that can be targeted by kinase
inhibitors derived from nicotinamide-based scaffolds.
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Caption: Targeted MAPK/ERK Signaling Pathway.
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Conclusion

Methyl 6-chloro-5-iodonicotinate is a highly valuable and versatile building block for organic
synthesis. Its differential reactivity at the C-5 and C-6 positions enables the strategic and
sequential introduction of various functional groups through well-established cross-coupling
methodologies. This attribute makes it particularly attractive for the construction of diverse
molecular libraries, especially in the pursuit of novel kinase inhibitors for therapeutic
applications. The detailed protocols and data presented herein serve as a comprehensive
resource for researchers aiming to leverage the synthetic potential of this important
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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